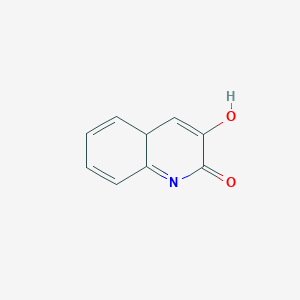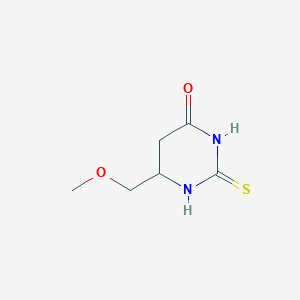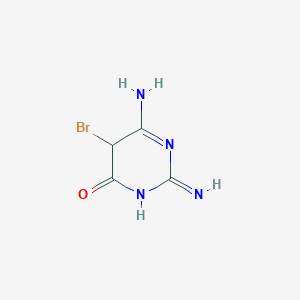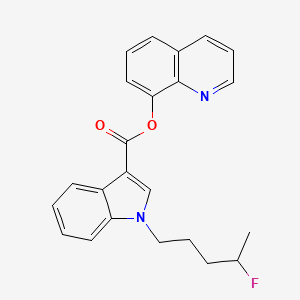
3-hydroxy-4aH-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 3-position and a keto group at the 2-position. Quinolinones are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4aH-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of o-alkenylanilines using a substoichiometric amount of copper(II) acetate and air as the terminal oxidant, with palladium(II) acetate as a catalyst and carbon monoxide as a carbonyl source . Another method includes the reaction of ethyl acetoacetate with aromatic amines under acidic conditions .
Industrial Production Methods
Industrial production of quinolinones often involves large-scale synthesis using efficient and cost-effective methods. For example, the direct acetylation of N-substituted-4-hydroxyquinolin-2-ones with acetyl chloride in the presence of polyphosphoric acid has been reported . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4aH-quinolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, which exhibit enhanced biological activities. For example, the acetylation of this compound yields 3-acetyl-4-hydroxyquinolin-2-one, a compound with significant antimicrobial properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-hydroxy-4aH-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, it acts as a selective glycine site antagonist, which is relevant to the treatment of nervous system diseases such as stroke and Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinolin-2-one: Similar in structure but lacks the hydroxyl group at the 3-position.
3-Acetyl-4-hydroxyquinolin-2-one: An acetylated derivative with enhanced antimicrobial properties.
2-Hydroxyquinoline: Another quinolinone derivative with different pharmacological properties.
Uniqueness
3-Hydroxy-4aH-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its hydroxyl group at the 3-position and keto group at the 2-position contribute to its diverse pharmacological profile, making it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-hydroxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)10-9(8)12/h1-6,11H |
InChI Key |
KOJYXASVPXAEGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=C(C(=O)N=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12354336.png)




![2-[4-(4-ethoxy-6-oxopiperidin-3-yl)-2-fluorophenyl]-N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B12354380.png)

![2,4(1H,3H)-Pyrimidinedione,6-chloro-1-[(4-methoxyphenyl)methyl]-3-methyl-](/img/structure/B12354402.png)


![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354425.png)
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B12354431.png)

![diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B12354437.png)
